molecular formula C15H21NO2S B11847430 Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate

Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate

Cat. No.: B11847430
M. Wt: 279.4 g/mol
InChI Key: WLKOLWKUPMUAPL-UHFFFAOYSA-N
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Description

Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 2-mercaptoethyl substituent at the 4-position of the piperidine ring. The mercapto (-SH) group confers unique reactivity, enabling participation in disulfide bond formation or thiol-based conjugation reactions, which are critical in drug design and bioconjugation. While direct evidence for this compound is absent in the provided materials, structurally related analogs (e.g., benzyl-protected piperidines with hydroxy, amino, or alkyl substituents) suggest its utility as an intermediate in pharmaceuticals or chemical synthesis.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

benzyl 4-(2-sulfanylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO2S/c17-15(18-12-14-4-2-1-3-5-14)16-9-6-13(7-10-16)8-11-19/h1-5,13,19H,6-12H2

InChI Key

WLKOLWKUPMUAPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCS)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Synthesis of 4-(2-Mercaptoethyl)piperidine

    • Reductive amination of 4-piperidone with cysteamine hydrochloride using NaBH₃CN in MeOH.

  • Benzyl Carbamate Formation

    • Protection with Cbz-Cl under basic conditions.

Experimental Protocol

  • Step 1 : 4-Piperidone (10 mmol) and cysteamine hydrochloride (12 mmol) are dissolved in MeOH (50 mL). NaBH₃CN (15 mmol) is added portionwise at 0°C, stirred for 24 h. Quenched with sat. NH₄Cl, extracted with CH₂Cl₂, and dried (MgSO₄). Yield: 68%.

  • Step 2 : The amine (6 mmol) is reacted with Cbz-Cl (6.6 mmol) and Et₃N (7.2 mmol) in CH₂Cl₂ (30 mL) at 0°C→rt for 3 h. Purified via chromatography (hexane/EtOAc 4:1). Yield: 85%.

Optimization Notes

  • Thiol Protection : During Step 1, in situ protection with AcSH (2 eq.) prevents disulfide formation. Deprotection post-amination uses MeOH/HCl.

Method 3: Partial Reduction of Ester Precursors

Reaction Scheme

  • Synthesis of Benzyl 4-(2-Cyanoethyl)piperidine-1-carboxylate

    • Alkylation of 4-piperidinecarboxylate with acrylonitrile.

  • Reduction to Mercaptoethyl Group

    • LiAlH₄ reduction followed by thiolation with H₂S.

Experimental Protocol

  • Step 1 : Benzyl 4-piperidinecarboxylate (10 mmol) and acrylonitrile (12 mmol) are heated in toluene with K₂CO₃ (15 mmol) at 80°C for 8 h. Yield: 74%.

  • Step 2 : The nitrile (5 mmol) is reduced with LiAlH₄ (15 mmol) in THF at 0°C→reflux for 6 h. After quenching, the intermediate amine is treated with H₂S gas in EtOH/H₂O (1:1) at 0°C for 2 h. Yield: 63%.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
176–82High thiol purityMulti-step bromination
268–85Direct aminationRequires cyanoborohydride
363–74ScalableH₂S handling challenges

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate can undergo various chemical reactions including:

    Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents or organometallic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

  • Potential Therapeutic Uses :
    • Antioxidant Activity : The mercapto group is known for its ability to scavenge free radicals, suggesting potential applications in formulations aimed at oxidative stress-related conditions.
    • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit activity against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Drug Design :
    • The structural characteristics of Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate allow for modifications that can enhance its pharmacological profiles. Its ability to interact with various biological targets makes it a promising scaffold in drug discovery .

Biological Interactions

Research has shown that this compound interacts with several biological macromolecules:

  • Enzyme Modulation : Studies suggest that this compound can modulate enzyme activity, potentially influencing metabolic pathways relevant to various diseases.
  • Receptor Binding : Investigations into its binding affinity with specific receptors have indicated that it may affect neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes:

  • Starting Materials :
    • Piperidine derivatives serve as the backbone for synthesis.
    • Benzyl and mercaptoethyl groups are introduced through nucleophilic substitution reactions.
  • Synthetic Routes :
    • Various synthetic routes have been developed to optimize yield and purity. Key methods include:
      • Nucleophilic Substitution : Involving the reaction of piperidine derivatives with benzyl halides followed by thiol addition.
      • Protective Group Strategies : Utilizing protective groups to facilitate selective reactions during synthesis .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

Study FocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging capability in vitro.
Antimicrobial EfficacyShowed activity against Gram-positive bacteria, indicating potential as an antibiotic candidate.
NeuropharmacologyPreliminary data suggest modulation of dopaminergic pathways, warranting further investigation for neuroprotective effects.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 2.8 ~10 (DMSO) 80–85 (est.)
Benzyl 4-aminopiperidine-1-carboxylate 1.5 >20 (Water) 120–125
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 1.2 ~5 (DMSO) 150–155

Biological Activity

Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate (CAS Number: 1420832-30-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group and a mercaptoethyl side chain. This structure contributes to its reactivity and biological properties. The presence of the thiol group allows for interactions with various biological macromolecules, which is essential for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially making them candidates for treating neurodegenerative diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to form disulfide bonds with cysteine residues in proteins, altering their function. This mechanism is crucial in understanding how the compound can be utilized in therapeutic contexts.

Synthesis Methods

Multiple synthesis routes have been explored for producing this compound. These methods often involve the nucleophilic addition of thiol groups to piperidine derivatives. The following table summarizes some common synthesis methods:

Synthesis MethodDescription
Nucleophilic Addition Involves the reaction of piperidine with thiol compounds under mild conditions .
Catalyst-Free Reactions Employs simple reaction conditions without catalysts, enhancing scalability for industrial applications .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of related piperidine derivatives against E. coli and Staphylococcus aureus, revealing significant inhibition at low concentrations.
  • Cytotoxicity Assessment : Research on structurally similar compounds showed varying degrees of cytotoxicity against breast cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
  • Neuroprotection Trials : Investigations into neuroprotective properties indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a pathway for developing treatments for neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(2-mercaptoethyl)piperidine-1-carboxylate, and what factors influence reagent selection?

  • Methodological Answer : The synthesis typically involves introducing the mercaptoethyl group onto a piperidine scaffold followed by benzyl carboxylate protection. Key considerations include:
  • Reagent Selection : Use of benzyl chloroformate for carboxylate protection under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts .
  • Solvent Compatibility : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency for mercaptoethyl group incorporation .
  • Purification : Column chromatography with gradients like ethyl acetate/hexane or methanol/ethyl acetate (with 0.25% Et₃N to prevent tailing) is critical for isolating high-purity products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol group .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid exposure to oxidizing agents or metal ions that may catalyze disulfide formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the benzyloxy carbonyl group (δ ~5.1 ppm for CH₂Ph, δ ~155 ppm for C=O) and mercaptoethyl protons (δ ~1.6–2.8 ppm for SCH₂CH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₅H₂₀NO₂S requires m/z 278.1215 .
  • IR : Thiol S-H stretch (~2550 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the mercaptoethyl group in piperidine derivatives be resolved?

  • Methodological Answer : Contradictions in reactivity (e.g., nucleophilicity vs. oxidation) arise from solvent polarity, pH, and competing side reactions. Strategies include:
  • Control Experiments : Compare reaction outcomes under anaerobic vs. aerobic conditions to assess oxidation sensitivity .
  • Computational Modeling : Use density functional theory (DFT) to predict thiol pKa and nucleophilic attack barriers, aligning with experimental kinetics .
  • In-Situ Trapping : Add Ellman’s reagent (DTNB) to quantify free thiol availability during reactions .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvent effects on thiolate anion formation using tools like GROMACS .
  • Docking Studies : Predict binding affinity to biological targets (e.g., cysteine proteases) using AutoDock Vina, validated by SPR or ITC .
  • Reaction Pathway Analysis : Employ Gaussian for transition-state optimization of SN2 mechanisms at the mercaptoethyl site .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or inline IR to track intermediates. For example, monitor benzyl carbamate formation (Rf ~0.5 in EtOAc/hexane) .
  • Coupling Reagents : Optimize thiourea or disulfide crosslinking using EDCI/HOBt, with yields improved to >80% in DMF at 0°C .
  • Workflow Automation : Implement flow chemistry for precise control of reaction time/temperature, reducing byproduct formation .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields for mercaptoethyl derivatization may stem from:
  • Solvent Basicity : THF vs. DMF alters thiol deprotonation efficiency .
  • Protection Strategies : Competing side reactions (e.g., disulfide formation) if thiols are unprotected during carboxylate coupling .
  • Resolution : Perform comparative kinetic studies under standardized conditions (e.g., 25°C, 0.1 M substrate in DMF with 1.2 eq. base) .

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